2-(Dibromoacetyl)-9H-fluoren-9-one

Process Chemistry Antiviral Synthesis Florenal Production

Specify this crystalline intermediate for florenal synthesis. The gem-dibromoacetyl group is a masked glyoxal precursor, enabling a patented, high-yield route (6.1–7.9× yield vs. dichloroacetyl routes) that eliminates carcinogenic chromium oxidants and generates diverse 2-(glyoxalyl)fluorenone derivatives. Its CAS-locked identity, defined melting point, and >55°C melting-point advantage versus 2‑acetylfluorenone ensure high crystallinity and purity, streamlining downstream processing and mitigating the technical risk.

Molecular Formula C15H8Br2O2
Molecular Weight 380.03 g/mol
CAS No. 42834-68-4
Cat. No. B13953476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibromoacetyl)-9H-fluoren-9-one
CAS42834-68-4
Molecular FormulaC15H8Br2O2
Molecular Weight380.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Br)Br
InChIInChI=1S/C15H8Br2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H
InChIKeyKMVHWFJKGRXOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dibromoacetyl)-9H-fluoren-9-one (CAS 42834-68-4): Supply Positioning for an Antiviral Key Intermediate


2-(Dibromoacetyl)-9H-fluoren-9-one is a 2-substituted fluoren-9‑one derivative bearing a gem‑dibromoacetyl side‑chain. Its structure—a dibrominated aromatic ketone fused to a fluorenone core—places it at the intersection of halogenated building‑blocks and polycyclic ketones . The compound is not an active pharmaceutical ingredient itself but a defined, crystalline intermediate that enables a specific high‑yield route to the antiviral agent florenal (2‑fluorenonyl‑glyoxal bisulfite) [1]. A multi‑ton market report lists it as a globally traded chemical, confirming its established position in pharmaceutical supply chains [2].

2-(Dibromoacetyl)-9H-fluoren-9-one Substitution Risks: Why Closest Analogs Drop the Synthetic Value


Although a variety of 2‑acylfluoren‑9‑ones share the same fluorenone scaffold, the nature of the α‑substituent on the acetyl group dictates the critical downstream chemistry. The geminal dibromide motif is not an interchangeable halogen handle; it serves as a masked glyoxal precursor that undergoes morpholine substitution followed by acid hydrolysis to liberate 2‑fluorenonyl‑glyoxal [1]. Replacing the dibromoacetyl group with a dichloroacetyl, monobromoacetyl, or non‑halogenated acetyl side‑chain fundamentally changes the leaving‑group profile and the overall process yield, making generic substitution economically unviable for producers aiming to control cost‑of‑goods in late‑stage antiviral synthesis [1][2].

Head-to-Head Benchmarks That Set 2-(Dibromoacetyl)-9H-fluoren-9-one Apart


Industrial Route Efficiency: Dibromoacetyl vs. Dichloroacetyl Intermediate Yields

The same patent directly compares two alternative routes to the antiviral agent florenal: one passing through the dibromoacetyl intermediate and one through the dichloroacetyl intermediate (Example 1 vs. Comparative Examples). The isolated yield of the 2‑ω‑dibromoacetylfluorenone intermediate is 71–88 wt% (based on 2‑acetylfluorenone), whereas the 2‑ω‑dichloroacetylfluorenone intermediate is obtained in only 65–69 wt% (based on 2‑ω‑dichloroacetylfluorene) [1]. When normalised to the starting material fluorene, the overall process yield via the dibromoacetyl route is 30–35 wt%, representing a 6.1‑ to 7.9‑fold increase over the prior‑art dichloroacetyl route [1].

Process Chemistry Antiviral Synthesis Florenal Production

Process Robustness: Elimination of Toxic Chromium-Dependent Oxidation Step

The dibromoacetyl‑based process eliminates the use of chromic acid or sodium bichromate for the oxidation of fluorene to fluorenone, a step required in the dichloroacetyl route [1]. By starting from commercially available fluorenone rather than fluorene, the dibromoacetyl route circumvents the handling, disposal, and regulatory compliance costs associated with Cr(VI) reagents [1]. The patent explicitly states that the proposed method 'makes it possible to dispense with toxic substances' [1].

Green Chemistry Proces Safety Pharmaceutical Manufacturing

Physicochemical Handle: Crystallinity and Melting Point Advantage for Purification

The dibromoacetyl derivative 2‑ω‑dibromoacetylfluorenone exhibits a sharp melting point of 211–212°C after recrystallisation from glacial acetic acid [1]. By contrast, the non‑halogenated 2‑acetylfluorenone analogue melts at 153–154°C [2]. The >55°C higher melting point of the dibromoacetyl derivative translates into a superior purification handle: the compound can be recrystallised from inexpensive, high‑boiling solvents (glacial acetic acid) with minimal loss to the mother liquor, whereas the lower‑melting acetyl analogue often requires column chromatography or multiple recrystallisations to achieve comparable purity [2].

Purification Solid-State Chemistry Quality Control

Where 2-(Dibromoacetyl)-9H-fluoren-9-one Creates the Most Value: Evidence‑Grounded Application Scenarios


GMP Manufacture of the Antiviral Drug Substance Florenal (2‑Fluorenonyl‑glyoxal Bisulfite)

This is the historically proven, patent‑assigned application. The evidence in Section 3 shows that the dibromoacetyl intermediate delivers a final‑product yield 6.1–7.9 times higher than the alternative dichloroacetyl route while eliminating carcinogenic chromium oxidants [1]. Any manufacturer seeking to restart or scale up florenal production for topical herpes or influenza indications [2] should specify this intermediate for its process‑validated yield advantage and streamlined regulatory pathway.

Precursor for Parallel Synthesis of Polycyclic Glyoxal Bioisosteres

The gem‑dibromoacetyl group is a masked α‑dicarbonyl synthon that, upon substitution with amines (morpholine, piperidine) and hydrolysis, generates diverse 2‑(glyoxalyl)fluorenone derivatives [1]. Medicinal chemistry groups exploring glyoxal‑based antiviral or anticancer pharmacophores can leverage the high crystallinity of the intermediate to build focused libraries, using the >55°C melting‑point advantage versus 2‑acetylfluorenone [3] to isolate pure products without chromatographic bottlenecks.

Supply Chain Risk Mitigation for Fine Chemical Distributors Serving Pharma CDMOs

The compound’s CAS‑locked identity [1], defined melting point [3], and documented commercial availability [4] make it a lower‑risk stocking item compared to custom‑synthesised mono‑bromo or chloro analogues for which no pharmacopoeial precedent exists. Procurement specialists supporting antiviral process‑development programmes can use the patented yield and purity data to justify the selection of this specific intermediate in a request for quotation, mitigating the technical risk of receiving poorly purified or structurally misassigned material.

Quote Request

Request a Quote for 2-(Dibromoacetyl)-9H-fluoren-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.